3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide
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Overview
Description
3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can enhance the stability, bioavailability, and metabolic resistance of the compound, making it a valuable candidate for pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often involves large-scale fluorination processes. These processes may use continuous flow reactors to ensure efficient and controlled fluorination. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 4-fluoropyridine
- 5-fluoro-2-methylpyridine
Uniqueness
3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide is unique due to the presence of multiple fluorine atoms and the specific arrangement of functional groups. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives .
Biological Activity
3-Fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, mechanisms of action, and various biological activities based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring with fluorine substitutions, which may influence its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and stability, potentially increasing the compound's binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways relevant to cancer and neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 Mouse Leukemia | 0.5 | Inhibition of DNA synthesis |
A549 Lung Cancer | 0.8 | Induction of apoptosis |
MCF-7 Breast Cancer | 1.2 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cell lines.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly in the context of Alzheimer's disease.
- Cholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
- Neuroprotective Effects : It may protect neurons from oxidative stress and apoptosis, contributing to improved cognitive functions in preclinical models.
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
- Study on Anticancer Activity : A recent study tested the compound against a panel of cancer cell lines and reported significant growth inhibition correlated with increased apoptosis markers. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
- Neuropharmacological Research : Another study focused on the effects of the compound on cognitive decline in animal models of Alzheimer's disease. Results indicated enhanced memory retention and reduced neuroinflammation, suggesting therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-10-8-13(17)14(19-9-10)15(20)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVKSFPJIYJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.